2-Amino-1-(4-fluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXWVNNGWDLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274502 | |
| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-05-3 | |
| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Amino Alcohol Motifs in Organic Synthesis and Medicinal Chemistry
The 1,2-amino alcohol framework is a frequently occurring and vital structural unit found in a vast array of biologically important compounds. acs.orgdiva-portal.org This motif is present in over 300,000 known compounds, which includes more than 2,000 natural products and over 80 FDA-approved drugs. acs.org The prevalence of this structural element underscores its importance in medicinal chemistry and drug design.
In the field of organic synthesis, the construction of the 1,2-amino alcohol unit has been a major focus. acs.org Traditional methods for preparing these structures often involve the nucleophilic ring-opening of epoxides with amines. acs.orgopenaccessjournals.com However, this method can have drawbacks related to the high reactivity and sometimes challenging preparation of epoxides. acs.org To circumvent these issues, alternative synthetic strategies are continuously being developed. One such approach involves the addition of carbanion equivalents to carbonyls, a cornerstone of organic synthesis. acs.org Recent advancements have seen the development of dual catalytic systems, such as a Cr/photoredox system, to facilitate the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This method provides a catalytic and atom-economical alternative to traditional preparations. acs.org
The amino alcohol motif is not only a key component of many therapeutic agents but also serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. openaccessjournals.compharmacy180.compharmacy180.com For instance, derivatives of amino alcohols are utilized as β-blockers for cardiovascular disorders, as well as in the development of antifungal and antimalarial agents. openaccessjournals.comnih.govnih.gov Furthermore, chiral amino alcohols are crucial as chiral ligands and auxiliaries in asymmetric catalysis, often derived from natural sources like amino acids. openaccessjournals.com
The Role of Fluorine Substitution in Aromatic Systems Within Bioactive Molecules
The strategic incorporation of fluorine atoms into aromatic systems is a widely employed and powerful strategy in medicinal chemistry for enhancing the biological activity and optimizing the physicochemical properties of drug candidates. researchgate.netnih.gov The unique properties of fluorine, such as its small size and high electronegativity, allow it to profoundly influence a molecule's behavior in a biological system. nih.govmdpi.com
One of the key advantages of aromatic fluorination is the enhancement of metabolic stability. researchgate.net The carbon-fluorine bond is strong and can block sites of oxidative metabolism, thereby prolonging the drug's half-life. mdpi.com This increased stability can lead to improved bioavailability and therapeutic efficacy.
Fluorine substitution also modulates the electronic properties of the aromatic ring and adjacent functional groups through inductive effects. researchgate.net This can alter the acidity or basicity of a molecule, which in turn affects its binding affinity to target proteins and its absorption and distribution characteristics. researchgate.net While the impact of fluorination on any single molecular interaction is often modest, the cumulative effect of multiple C-F bonds can significantly increase a molecule's affinity for a protein receptor. nih.gov
Furthermore, the introduction of fluorine can influence molecular conformation through stereoelectronic effects. researchgate.net Research has shown that a fluorine atom positioned over the π-cloud of an aromatic ring can act as a strong activator for electrophilic aromatic substitution, a phenomenon attributed to the stabilization of positively charged intermediates by the lone electron pairs of fluorine. acs.org This has potential applications in enzyme modification and the design of novel catalysts. acs.org The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can also be fine-tuned through selective fluorination. researchgate.netnih.gov
Overview of Research Trajectories for 2 Amino 1 4 Fluorophenyl Ethanol
Conventional Synthetic Approaches to the Amino Alcohol Scaffold
Conventional methods for constructing the this compound framework typically involve the sequential formation of the carbon skeleton and the introduction of the amino and hydroxyl functional groups. These approaches are foundational in organic synthesis and provide reliable pathways to the racemic product.
A primary strategy for synthesizing amino alcohols involves the reduction of a carbonyl group adjacent to a carbon bearing a nitrogen-containing substituent. This approach leverages readily available ketone precursors.
The synthesis can commence from 2-nitro-1-(4-fluorophenyl)ethanone. This method involves the simultaneous or sequential reduction of both the nitro group and the ketone. The reduction of a nitro group to an amine is a common transformation, often achieved through catalytic hydrogenation or with metal reductants. However, achieving selective reduction of the nitro group without affecting the ketone, or reducing both groups to the desired amino alcohol, can be challenging.
Reported reductions of similar nitroacetophenones have shown that reaction conditions are critical. For instance, catalytic hydrogenation of 2-nitroacetophenone in the presence of a Raney nickel catalyst can result in incomplete reduction of the nitro group at moderate temperatures, while higher temperatures may lead to the formation of 2-ethylaniline, bypassing the desired amino alcohol. googleapis.com Various reducing systems have been employed for the reduction of nitroarenes to anilines, including catalytic hydrogenation with Pd/C or Raney Ni, and metal-based reductions using iron, tin, or zinc. researchgate.netgoogle.com For example, the reduction of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol has been successfully carried out using stannous chloride dihydrate in ethanol (B145695) or zinc powder with ammonium (B1175870) chloride to yield the corresponding amino derivative. google.com These methods could be adapted for the reduction of 2-nitro-1-(4-fluorophenyl)ethanone.
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Notes |
|---|---|---|
| Pd/C, H₂ | Methanol/Ethanol | Common catalytic hydrogenation method. researchgate.netgoogle.com |
| Raney Nickel, H₂ | Ethyl Acetate (B1210297)/THF | Alternative catalyst for hydrogenation. researchgate.net |
| Iron (Fe) / NH₄Cl | Water/Ethanol | Classical metal-acid reduction. |
| Tin(II) Chloride (SnCl₂) | Ethanol | Effective for reducing nitro groups in the presence of other functionalities. google.comresearchgate.net |
A more direct route involves the reduction of the ketone in 2-amino-1-(4-fluorophenyl)ethanone (B1270984) (also known as an α-amino ketone). This precursor already contains the required amino group. The primary challenge is the chemoselective reduction of the carbonyl group without affecting other parts of the molecule. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for ketones and aldehydes. scispace.com
The synthesis of α-amino ketones themselves has seen significant advancements, moving from classical methods like nucleophilic substitution to more modern electrophilic amination of enolates. researchgate.netrsc.org Once the α-amino ketone is obtained, its reduction provides the target amino alcohol. The conversion of α-amino acids into 1,2-amino alcohols, a closely related transformation, often proceeds by activating the carboxylic acid group followed by reduction with a hydride reagent like NaBH₄. researchgate.net This highlights the utility of borohydride reagents in forming the alcohol moiety in the presence of an amino group.
This pathway builds the carbon skeleton of the target molecule starting from simpler precursors. It typically begins with an aldol-type condensation between 4-fluorobenzaldehyde (B137897) and a suitable two-carbon nucleophile, such as a nitromethane (B149229) anion (in a Henry reaction) or an enolate.
For example, the reaction of 4-fluorobenzaldehyde with nitromethane would yield 1-(4-fluorophenyl)-2-nitroethanol. Subsequent reduction of the nitro group to an amine and the hydroxyl group remaining intact would produce this compound. Alternatively, a Knoevenagel condensation of 4-fluorobenzaldehyde with compounds like β-ketonitriles can be employed, followed by further transformations. mdpi.com A related synthesis of 2-amino-1-(4-ethylphenyl)ethanol starts from 4-ethylbenzaldehyde, demonstrating the viability of using substituted benzaldehydes as starting materials. chemicalbook.com
This approach involves the nucleophilic substitution of a halogen atom on a precursor molecule by an amine. A key intermediate for this route is a 2-halo-1-(4-fluorophenyl)ethanol, such as 2-bromo-1-(4-fluorophenyl)ethanol. This halohydrin can be synthesized by reducing the corresponding α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone. scispace.com
The subsequent step is the amination of the halohydrin. This can be achieved by reacting it with ammonia (B1221849) or a protected amine source. Another related strategy is the ring-opening of a suitable epoxide, 1-(4-fluorophenyl)oxirane, with an amine nucleophile. researchgate.net The ring-opening of epoxides and aziridines with amines is a well-established method for the synthesis of 1,2-amino alcohols. organic-chemistry.org
Reduction of Carbonyl Precursors
Stereoselective Synthesis of Enantiopure this compound
Many applications of amino alcohols require specific enantiomers. Therefore, significant research has focused on developing stereoselective synthetic methods. These methods aim to control the formation of the two adjacent chiral centers, yielding the product with high enantiomeric excess (ee). diva-portal.orgdiva-portal.orgresearchgate.net
One of the most effective strategies for enantioselective synthesis is the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(4-fluorophenyl)ethanone or a protected derivative. This can be achieved using chiral reducing agents or catalysts.
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the enantioselective reduction of ketones. The reduction of 1-(4-fluorophenyl)ethanone and its derivatives using whole-cell biocatalysts or isolated enzymes can produce the corresponding chiral alcohols in high yield and excellent enantiomeric excess. scispace.comresearchgate.net For example, using E. coli expressing ADH-A has been shown to be effective in the scale-up of bioreductions of related ketones. scispace.com
Chiral Chemical Catalysts: The Itsuno-Corey reduction, which employs a chiral oxazaborolidine catalyst (like the CBS catalyst) with borane, is a powerful method for the asymmetric reduction of ketones. york.ac.uk This method is known for its high enantioselectivity across a range of substrates. Another approach involves asymmetric transfer hydrogenation, often using a chiral ruthenium or rhodium complex as the catalyst.
Substrate-Controlled Synthesis: An alternative strategy involves using a chiral auxiliary. For example, a chiral Ni(II) complex of a glycine (B1666218) Schiff base can be alkylated, followed by disassembly of the complex to yield an enantiomerically enriched amino acid derivative, which can then be converted to the amino alcohol. mdpi.com
Table 2: Examples of Stereoselective Methods for Amino Alcohol Synthesis
| Method | Precursor Type | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Biocatalytic Reduction | Ketone | Alcohol Dehydrogenase (ADH) | High enantioselectivity (>99% ee), mild conditions. scispace.comresearchgate.net |
| Asymmetric Catalytic Reduction | Ketone | Chiral Oxazaborolidine (CBS) / Borane | High enantioselectivity for a broad range of ketones. york.ac.uk |
| Asymmetric Transfer Hydrogenation | Ketone | Chiral Ru or Rh complexes | Uses isopropanol (B130326) or formic acid as a hydrogen source. |
| Chiral Auxiliary | Glycine Derivative | Ni(II) complex with a chiral ligand | Allows for asymmetric alkylation to build the carbon backbone. mdpi.com |
These stereoselective methods are crucial for accessing the individual (R)- and (S)-enantiomers of this compound, which are important as building blocks in medicinal chemistry. nih.govwikipedia.org
Biocatalytic Pathways and Enzymatic Transformations for Optical Purity
Biocatalysis offers a highly efficient and selective means of producing optically pure compounds. mdpi.com In the context of this compound, enzymatic transformations can be employed to achieve high enantiomeric purity. These methods often involve the use of isolated enzymes or whole-cell systems to carry out specific chemical reactions. The inherent chirality of enzymes allows them to distinguish between enantiomers or to create a specific enantiomer from a prochiral substrate. Multi-enzyme cascade reactions are also being explored to synthesize chiral amino alcohols from simple starting materials in a one-pot setup. nih.gov
Dynamic Kinetic Resolution (DKR) Strategies for Enantiomeric Enrichment
Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining a single enantiomer of a product in high yield from a racemic starting material. This process combines a kinetic resolution, which separates the enantiomers of a racemic mixture, with an in-situ racemization of the slower-reacting enantiomer. In the context of synthesizing enantiomerically pure this compound, a DKR approach could involve the asymmetric reduction of racemic 2-amino-1-(4-fluorophenyl)ethanone. As one enantiomer of the ketone is reduced to the desired alcohol, the remaining enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomerically pure alcohol. Ruthenium catalysts, in particular, have been shown to be effective in the DKR of racemic α-substituted cyclic ketones via asymmetric transfer hydrogenation. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-1-(4-fluorophenyl)ethanone |
| 2-Azido-1-(4-fluorophenyl)ethanone |
| Isopropanol |
| Formic Acid |
Chemo-Enzymatic Approaches Utilizing Palladium Nanoparticles
An advanced DKR methodology employs palladium nanoparticles as the racemization catalyst in conjunction with a lipase (B570770). researchgate.net This combination has proven effective for the dynamic kinetic resolution of various chiral amines and amino alcohols.
In this system, palladium nanoparticles supported on materials like barium sulfate (B86663) (Pd/BaSO₄) or layered double hydroxides serve as a heterogeneous catalyst for the racemization of the unreacted enantiomer of this compound. researchgate.net The mechanism of racemization often involves a hydrogen transfer process, where the palladium catalyst facilitates the reversible oxidation of the alcohol to the corresponding ketone, followed by reduction back to the racemic alcohol.
Simultaneously, an immobilized lipase, such as Candida antarctica lipase B (CALB), selectively acylates the desired enantiomer. researchgate.net The use of nonpolar solvents is often preferred to achieve the best results. researchgate.net This chemo-enzymatic, one-pot procedure leverages the high selectivity of the enzyme and the robust catalytic activity of the palladium nanoparticles to convert the racemic starting material into a single enantiomer of the corresponding amino alcohol acetate in high yield and enantiomeric purity. researchgate.net
The table below summarizes typical components and results for such a DKR system.
| Racemization Catalyst | Enzyme Catalyst | Acyl Donor | Solvent | Yield | Enantiomeric Excess (ee) | Source |
| Pd/BaSO₄ | Novozym 435 (CALB) | Isopropenyl Acetate | Toluene | >95% | >99% | researchgate.net |
| Pd/LDH-DS | Novozym 435 (CALB) | Ethyl Acetate | Hexane | ~97% | ~99% | researchgate.net |
Advanced Synthetic Protocols and Integrated Cascade Reactions
Efficiency in chemical synthesis is often enhanced by minimizing the number of separate operational steps, which reduces waste, saves time, and lowers costs. One-pot syntheses and cascade reactions are prime examples of this strategy. clockss.org
One-Pot Synthesis Techniques for Reaction Efficiency
One-pot synthesis refers to a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. clockss.org This approach is highly valuable for the synthesis of molecules like this compound.
A potential one-pot synthesis could begin with 4-fluorobenzaldehyde. This starting material can undergo a reaction sequence, for instance, a Henry reaction with nitromethane to form an intermediate nitroalkene, which is then reduced in the same pot to yield the final amino alcohol product. Another approach involves the direct conversion of primary alcohols to more complex products without isolating the intermediate aldehyde. clockss.org While not specifically detailed for this compound in the provided context, the principles of combining steps like fluorination followed by Michael addition or Robinson annulation exemplify the efficiency of one-pot methodologies in creating functionalized molecules. researchgate.net Such methods are praised for their high efficiency, often enhanced by microwave heating, and their atom economy. researchgate.net
The table below illustrates the concept of one-pot synthesis with examples from related fluorinated compounds.
| Starting Materials | Reagents | Conditions | Product Type | Yield | Source |
| β-Ketoester, Chalcone | Selectfluor™, Cs₂CO₃ | Microwave, 90°C | α-fluoro-β-ketoester | 90-97% | researchgate.net |
| Primary Alcohol, β-Ketoester, Urea | Bi(NO₃)₃·5H₂O | Reflux | Dihydropyrimidinone | Good to High | clockss.org |
Ring-Opening Reactions of Cyclic Ketene-N,O-Acetals for Derivative Synthesis
Derivatives of this compound can be synthesized through innovative ring-opening reactions. One such method involves the use of five-membered cyclic ketene-N,O-acetals. orientjchem.org These acetals, which can be prepared from substituted acetophenones, serve as versatile intermediates. orientjchem.org
In a typical reaction, a cyclic ketene-N,O-acetal derived from a fluorinated acetophenone (B1666503) can react with a nucleophile like guanidine (B92328) hydrochloride. This reaction proceeds via the opening of the oxazolidine (B1195125) ring of the ketene (B1206846) acetal. The process leads to the formation of more complex heterocyclic structures, such as 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives. orientjchem.org This strategy allows for the construction of elaborate molecular architectures from relatively simple, commercially available starting materials, demonstrating the utility of ring-opening reactions in derivative synthesis. orientjchem.org
Functional Group Reactivity Profiles
The chemical behavior of this compound is dictated by the interplay of its three main components: the amino moiety, the hydroxyl moiety, and the fluorinated phenyl ring. Each site offers distinct opportunities for chemical modification.
Oxidative Transformations of Amino and Hydroxyl Moieties
The oxidation of amino alcohols like this compound presents a challenge in chemoselectivity, as both the amino and hydroxyl groups are susceptible to oxidation. The direct oxidation of unprotected amino alcohols can be difficult, often necessitating protection/deprotection strategies. However, advanced catalytic systems have been developed to achieve selective oxidation. For instance, using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the highly chemoselective aerobic oxidation of the alcohol group even in the presence of an unprotected amine, yielding the corresponding amino carbonyl compound. This method is effective at room temperature using air as the oxidant.
Enzymatic oxidation also plays a role in the metabolism of related structures. For example, 2-phenylethylamine is oxidized to phenylacetaldehyde (B1677652) by monoamine oxidase, which is then further metabolized to phenylacetic acid and 2-phenylethanol (B73330) by enzymes like aldehyde dehydrogenase and aldehyde oxidase. nih.gov While not a direct transformation of the title compound, this illustrates the biological oxidative pathways relevant to the phenylethanolamine scaffold. Photocatalytic systems, such as those using Cd-MOF/S/Ni–NiO, have been employed for the selective oxidation of similar lignin (B12514952) model compounds like 2-phenoxy-1-phenylethanol, converting the alcohol to a ketone. rsc.org
| Oxidation Approach | Catalyst/Reagent | Target Moiety | Primary Product |
| Chemoselective Aerobic Oxidation | 2-azaadamantane N-oxyl (AZADO)/Copper | Hydroxyl | Amino Ketone |
| Enzymatic Oxidation | Monoamine Oxidase, Aldehyde Dehydrogenase | Amino & Hydroxyl (in related compounds) | Carboxylic Acids, Alcohols |
| Photocatalytic Oxidation | Cd-MOF/S/Ni–NiO (on related models) | Hydroxyl | Ketone |
Nucleophilic Substitution Reactions Involving the Fluorinated Phenyl Ring
The fluorine atom on the phenyl ring can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org
In this compound, the ethanolamine (B43304) substituent is not a strong electron-withdrawing group, making the phenyl ring relatively electron-rich and thus not highly activated for SNAr. However, under specific conditions, such as using a strong nucleophile and high temperatures, substitution may be possible. For instance, a general method for the SNAr of aryl fluorides with dimethylamine (B145610) has been developed using hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) at around 95 °C. nih.gov This method is tolerant of various functional groups, and in SNAr reactions, fluorine is generally the best leaving group compared to other halogens. masterorganicchemistry.comnih.gov Recent studies also suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov
Derivatization via Esterification and Amidation of the Hydroxyl Group
The secondary hydroxyl group of this compound is a prime site for derivatization through esterification and amidation. These reactions are fundamental in creating prodrugs to improve properties like solubility or bioavailability. mdpi.com Ester prodrugs can be synthesized by reacting the hydroxyl group with an appropriate acid chloride or carboxylic acid. researchgate.net
A notable transformation is the intramolecular ester-to-amide rearrangement. In studies of ethanolamine-derived prodrugs, it was discovered that ester promoieties can undergo an intramolecular rearrangement to form the corresponding, more stable amides, which were found to be the pharmacologically active forms. researchgate.net The synthesis of N-{2-(4-chlorophenyl)acetyl} amino alcohols from α-amino acids is another example of creating amide derivatives from amino alcohols. researchgate.net These derivatizations are crucial in tuning the physicochemical properties of the parent molecule for specific applications.
Reductive Transformations and Hydrogenolysis
The functional groups of this compound can undergo reductive transformations. While the amino and hydroxyl groups are already in a reduced state, the compound itself is often synthesized via the reduction of a precursor. For example, the synthesis can involve the reduction of an α-aminoketone.
Hydrogenolysis is a key reaction, particularly for cleaving protecting groups used during synthesis. pearson.com It involves the cleavage of a single bond by reaction with hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel. pearson.com For instance, benzyl (B1604629) groups (often used to protect hydroxyl or amino functions) can be removed via hydrogenolysis to yield the free amino alcohol and toluene. pearson.com This method is distinct from catalytic hydrogenation, which typically refers to the addition of hydrogen across a double or triple bond. pearson.com In the context of amino acid derivatives, catalytic hydrogenation is a standard method to produce amino alcohols with retention of configuration, for example using a Rh-MoOx/SiO2 catalyst. rsc.orgumaine.edu
Strategic Derivatization for Conjugate Formation and Prodrug Design
The structural backbone of this compound makes it a significant component in the design of prodrugs and bioconjugates. drugbank.com Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. This strategy is often used to enhance properties such as membrane permeability, solubility, and site-specific delivery. mdpi.com
Amino acids are frequently used as promoieties in prodrug design to improve absorption and targeting. mdpi.com The amino and hydroxyl groups of this compound allow for the attachment of such promoieties. For example, amino acid ester prodrugs can be designed to be recognized by peptide transporters in the intestine, thereby increasing the oral bioavailability of the parent drug. mdpi.com Derivatization of the hydroxyl group to form alkyl monocarbonates has been shown to be an effective strategy in creating potential prodrugs of antiviral agents like penciclovir, significantly improving oral bioavailability. nih.gov
Catalytic Reactions and Mechanistic Investigations of Transformations
Catalysis is central to the synthesis and transformation of this compound and related compounds. Various catalytic methods enable efficient and selective reactions.
Homogeneous and heterogeneous catalysts are widely used for the oxidation of the alcohol group in similar structures like 1-phenylethanol. researchgate.net Iron(II) phthalocyanine (B1677752) has been reported as a simple and inexpensive catalyst for the direct synthesis of unprotected 2-amino-1-phenylethanols from alkenes with high regioselectivity. nih.gov For the hydrogenation of amino acids to amino alcohols, ruthenium catalysts have been shown to be effective, providing an alternative to borohydride reagents and maintaining optical purity. umaine.edu Rh-MoOx/SiO2 is another effective heterogeneous catalyst for this transformation. rsc.org
Quinone-Catalyzed Oxidative Deformylation
The compound this compound is a 1,2-amino alcohol that can undergo a novel organocatalytic reaction known as quinone-catalyzed oxidative deformylation to synthesize imine derivatives. researchgate.netmdpi.com This transformation represents a modern approach to imine synthesis, moving beyond traditional condensation methods by enabling an oxidative C-C bond cleavage under catalytic conditions. mdpi.com
The reaction mechanism involves the 1,2-amino alcohol, a quinone catalyst, and a primary amine, typically under aerobic (O₂) conditions. researchgate.netmdpi.com The proposed catalytic cycle begins with the condensation of the amino alcohol with the quinone catalyst to form an iminoquinone intermediate. This intermediate then undergoes deformylation, cleaving the carbon-carbon bond to release formaldehyde (B43269) and generate an N-arylimine. The final step involves a transimination reaction with a primary amine present in the mixture, which yields the desired imine product and a reduced form of the quinone catalyst. The catalyst is then regenerated by oxidation, allowing the cycle to continue. mdpi.com
In a specific application of this methodology, this compound is reacted with a primary amine, such as p-anisidine, in the presence of a substituted 1,4-benzoquinone (B44022) catalyst. The reaction results in the formation of the corresponding imine, N-(4-fluorobenzylidene)-4-methoxyaniline, and formaldehyde as a byproduct. Research findings detail the specific conditions and outcomes for this transformation. researchgate.net
Detailed research findings for the synthesis of N-(4-fluorobenzylidene)-4-methoxyaniline from this compound are presented in the tables below. researchgate.net
Table 1: Reaction Parameters for the Synthesis of N-(4-fluorobenzylidene)-4-methoxyaniline
This interactive table summarizes the specific reagents and conditions used in the quinone-catalyzed oxidative deformylation.
| Parameter | Value | Reference |
| Starting Material | This compound | researchgate.net |
| Primary Amine | p-Anisidine | researchgate.net |
| Catalyst | 2,6-di-tert-butyl-1,4-benzoquinone | researchgate.net |
| Solvent | Ethanol (EtOH) | researchgate.net |
| Atmosphere | Oxygen (O₂) | researchgate.net |
| Temperature | 70 °C | researchgate.net |
| Reaction Time | 24 hours | researchgate.net |
| Product Yield | 85% | researchgate.net |
Table 2: Characterization Data for N-(4-fluorobenzylidene)-4-methoxyaniline
This table outlines the analytical data used to confirm the structure and purity of the resulting imine product.
| Analysis Type | Data | Reference |
| Appearance | Yellow Solid | researchgate.net |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.41 (s, 1H), 7.92 – 7.85 (m, 2H), 7.23 – 7.12 (m, 4H), 6.97 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) | researchgate.net |
| ¹³C NMR (125 MHz, CDCl₃) | δ 164.5 (d, J = 252.5 Hz), 161.2, 158.9, 144.5, 132.8 (d, J = 2.5 Hz), 131.0 (d, J = 8.8 Hz), 122.5, 115.8 (d, J = 22.5 Hz), 114.4, 55.6 | researchgate.net |
| IR (film) | 3010, 2965, 1635, 1590, 1510, 1250, 1170, 835 cm⁻¹ | researchgate.net |
| HRMS (ESI) | Calculated for C₁₄H₁₃FNO [M+H]⁺: 230.0976; Found: 230.0981 | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules like 2-Amino-1-(4-fluorophenyl)ethanol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's characteristics at the atomic level.
The electronic structure of a molecule encompasses the arrangement of its electrons in various orbitals. For this compound, these calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.
Energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy, can also be computed. researchgate.net These values are essential for understanding the molecule's stability and the thermodynamics of reactions in which it participates. For instance, comparing the calculated energies of different conformations can identify the most stable geometric arrangement of the atoms. researchgate.net
Table 1: Calculated Electronic and Energetic Properties of a Representative Amino Alcohol (Ethanol)
| Property | Value | Significance |
| Electronic Energy (Eelec) | Varies with method | Total energy of electrons in the molecule. |
| Zero-Point Energy (ZPE) | Varies with method | The lowest possible energy a quantum mechanical system may have. |
| Enthalpy (H) | Varies with method | A measure of the total energy of a thermodynamic system. |
| Gibbs Free Energy (G) | Varies with method | Determines the spontaneity of a process at constant temperature and pressure. |
| HOMO Energy | Varies with method | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Varies with method | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Note: Specific values for this compound require dedicated computational studies. The table illustrates the types of properties that can be calculated, with ethanol (B145695) shown as a basic example. researchgate.net
Density Functional Theory (DFT) Applications for Spectroscopic Interpretation
Density Functional Theory (DFT) has become an indispensable tool for interpreting experimental spectroscopic data. researchgate.netresearchgate.net By calculating spectroscopic parameters from first principles, DFT can help assign spectral features to specific molecular vibrations, electronic transitions, or nuclear magnetic resonance environments. researchgate.net
For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional groups and their vibrational modes. Similarly, computed NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a detailed understanding of the molecule's connectivity and electronic environment. researchgate.net
The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. nih.gov Despite these considerations, DFT provides a robust framework for linking spectroscopic observations to the underlying molecular structure and electronic properties. nih.gov
Table 2: Application of DFT in Spectroscopic Analysis
| Spectroscopic Technique | Information Provided by DFT Calculations |
| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies and intensities, aiding in the assignment of experimental peaks to specific bond stretches, bends, and torsions. |
| Raman Spectroscopy | Calculation of Raman scattering activities, complementing IR data for a more complete vibrational analysis. |
| Nuclear Magnetic Resonance (NMR) | Computation of chemical shifts and coupling constants, facilitating the interpretation of complex NMR spectra and confirming molecular structure. |
| UV-Vis Spectroscopy | Prediction of electronic transitions, helping to understand the absorption of light and the electronic structure of the molecule. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethanolamine (B43304) backbone in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net
Potential energy surfaces (PES) are multidimensional maps that represent the energy of a molecule as a function of its geometric parameters, such as torsion angles. nih.gov By systematically varying these parameters and calculating the corresponding energy, a PES can be constructed. mdpi.com The minima on this surface correspond to stable conformations, while saddle points represent transition states between them. researchgate.net
For this compound, the key torsion angles are those around the C-C and C-O bonds of the ethanolamine chain. Computational methods can be used to scan these torsion angles and generate a PES that reveals the preferred orientations of the amino and hydroxyl groups relative to the fluorophenyl ring. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.net
Intermolecular Interactions and Chiral Discrimination Modeling
This compound can engage in various intermolecular interactions, including hydrogen bonding (due to the amino and hydroxyl groups), dipole-dipole interactions, and π-stacking (involving the fluorophenyl ring). Computational modeling can quantify the strength and nature of these interactions.
The molecule is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). Understanding how these enantiomers interact differently with other chiral molecules is the focus of chiral discrimination modeling. Computational approaches can be used to model the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector molecule. By calculating the interaction energies of these complexes, it is possible to predict which enantiomer will bind more strongly, providing insights into the mechanisms of chiral recognition.
Molecular Docking and Ligand-Target Interaction Prediction (for Derivatives/Analogs)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govmdpi.com While this compound itself may be a building block, derivatives and analogs of this compound can be designed as potential ligands for biological targets.
In this context, molecular docking can be used to screen a library of this compound derivatives against a specific protein target. scispace.com The docking process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. mdpi.commdpi.com This allows researchers to identify promising candidates for further experimental investigation. nih.gov The results of molecular docking studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, which can guide the design of more potent and selective molecules. scispace.comnih.gov
Research Applications and Biological Interactivity Studies in Vitro/theoretical Focus
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups in 2-Amino-1-(4-fluorophenyl)ethanol makes it a sought-after intermediate in the synthesis of more intricate molecular architectures. Its utility spans the development of neuropharmacological agents and its application as a chiral building block in the nuanced field of asymmetric synthesis.
Precursor in Neuropharmacological Agent Development
The core structure of this compound is embedded within various classes of neuropharmacological agents, highlighting its importance as a synthetic precursor. Its derivatives have been investigated for their potential to modulate the activity of key proteins involved in neurotransmission.
One area of significant interest is in the development of monoamine reuptake inhibitors . These agents target the transporters responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, thereby prolonging their action. Research has shown that derivatives of amino alcohols are foundational to the synthesis of potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). sigmaaldrich.comdovepress.com For instance, a series of γ-amino alcohols were synthesized and screened for their reuptake inhibition capabilities, with some compounds demonstrating potent, wide-spectrum activity. sigmaaldrich.com The synthesis of such compounds often involves the strategic incorporation of amino alcohol scaffolds, for which this compound can serve as a valuable starting material.
Furthermore, the structural motif of this compound is relevant to the synthesis of dopamine-norepinephrine uptake inhibitors (DNRIs) . These dual inhibitors are being explored for the treatment of various central nervous system disorders. The development of pyran-based triple reuptake inhibitors has shown that modifications to the core structure can shift the selectivity towards a potent DNRI profile. wikiwand.com
The synthesis of analogs of the antipsychotic drug haloperidol (B65202) also provides a context for the utility of fluorinated phenyl-containing intermediates. Although direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of haloperidol analogs often involves the coupling of a 4-fluorophenyl-containing moiety with a piperidine (B6355638) ring system. beilstein-journals.org
Chiral Building Block in Asymmetric Catalysis and Synthesis
The presence of a stereogenic center in this compound makes its enantiomerically pure forms, (S)-2-Amino-2-(4-fluorophenyl)ethanol and (R)-2-Amino-2-(4-fluorophenyl)ethanol, highly valuable as chiral building blocks in asymmetric synthesis. sigmaaldrich.comwikipedia.org Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals where often only one enantiomer is biologically active. beilstein-journals.orgnih.gov
Chiral amino alcohols, such as this compound, can be converted into chiral oxazolidinones . These oxazolidinones are powerful chiral auxiliaries that can direct the stereoselective course of various chemical transformations, including aldol (B89426) reactions, alkylations, and cycloadditions. scispace.comresearchgate.netresearchgate.net For example, boron enolates derived from chiral oxazolidinones react with aldehydes to produce aldol products with high enantioselectivity. scispace.comresearchgate.net The auxiliary can then be cleaved and recovered, having served its purpose of inducing chirality in the target molecule.
The application of chiral Ni(II) complexes in the synthesis of fluorinated amino acids further underscores the importance of chiral building blocks. wikipedia.org These methods allow for the synthesis of non-canonical amino acids that can be incorporated into peptides and proteins to modify their properties.
Biochemical Activity and Molecular Target Interactions (In Vitro Studies)
The inherent structural elements of this compound and its derivatives suggest potential interactions with various biological targets. In vitro studies and theoretical modeling provide insights into its biochemical activity.
Enzyme Activity Modulation and Kinetic Inhibition/Activation Studies
Derivatives structurally related to this compound have been investigated as inhibitors of monoamine oxidases (MAO) , enzymes crucial for the metabolism of monoamine neurotransmitters. acs.orgmdpi.com The inhibition of MAO-A and MAO-B can lead to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, a strategy employed in the treatment of depression and Parkinson's disease. mdpi.com
| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyridazinobenzylpiperidine Derivatives | MAO-B | IC50 = 0.203 µM (for S5) | Competitive, Reversible | acs.orgmdpi.com |
| Pyridazinobenzylpiperidine Derivatives | MAO-B | Ki = 0.155 ± 0.050 µM (for S5) | Competitive, Reversible | acs.orgmdpi.com |
| Benzofuran–Thiazolylhydrazone Derivatives | MAO-A | Selective inhibition observed | - | ebi.ac.uk |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 = 3.47 µM | - | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 = 43.3 µM | - | nih.gov |
Receptor Binding Profiling and Neurotransmitter System Interactions (e.g., Dopamine Transporter)
The structural similarity of this compound to phenethylamine-based neurotransmitters suggests potential interactions with neurotransmitter transporters. The dopamine transporter (DAT) is a key target for many psychoactive compounds. Structure-activity relationship (SAR) studies on a series of piperidine analogs have explored the impact of various substitutions on binding affinity for both the dopamine and serotonin transporters. nih.gov These studies have shown that compounds with a bis(4-fluorophenyl)methoxy moiety can exhibit high affinity and selectivity for DAT. nih.gov
While direct binding data for this compound at the dopamine transporter is not specified in the provided literature, the research on related, more complex molecules indicates that the 4-fluorophenyl group is a favorable feature for DAT interaction. For example, in a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, the enantiomers with an (S)-configuration at the hydroxyl group showed greater selectivity for DAT over the serotonin transporter (SERT).
| Compound/Analog Series | Target | Key Finding | Reference |
|---|---|---|---|
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs | DAT and SERT | Unsubstituted and fluoro-substituted compounds were most active and selective for DAT. | nih.gov |
| Chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines | DAT and SERT | (S)-enantiomers were more selective for DAT over SERT. |
Modulation of Specific Biochemical Pathways
The "ethanol" component of the compound's name invites a theoretical consideration of its potential to interact with pathways affected by ethanol (B145695). One such pathway is the cyclic AMP (cAMP) signaling pathway . Ethanol has been shown to modulate the cAMP pathway, which plays a role in neuronal responses. nih.gov Specifically, ethanol can induce the translocation of cAMP-dependent protein kinase (PKA) and affect gene transcription mediated by the cAMP response element-binding protein (CREB). nih.gov
Studies have shown that ethanol can have complex, sometimes opposing, effects on cAMP accumulation in different cell types, suggesting that its interaction with regulatory processes influencing second messenger systems is intricate. acs.org While there is no direct evidence from the provided search results that this compound specifically modulates the cAMP pathway, its structural relationship to ethanol suggests a potential area for future in vitro investigation. The presence of the amino and fluorophenyl groups would likely confer a more specific interaction with cellular targets compared to ethanol alone. In vitro studies have also shown that ethanol can affect the release of various amino acid neurotransmitters, and can increase the levels of dopamine metabolites, suggesting an indirect influence on dopaminergic pathways. wikiwand.com
Structure-Activity Relationship (SAR) Investigations of Analogs (Theoretical and In Vitro)
The structure-activity relationship (SAR) of this compound analogs is a critical area of research for designing molecules with optimized biological activities. While specific SAR studies on this exact scaffold are not extensively documented in publicly available literature, general principles can be drawn from research on related phenethylamine (B48288) and amino-halogen substituted phenyl-aminoethanol derivatives. nih.govbiomolther.org Theoretical and in vitro investigations on analogous compounds have highlighted the importance of various structural features in modulating their interaction with biological targets.
Key modifications to the this compound scaffold for SAR studies would theoretically involve substitutions on the phenyl ring, modifications of the amino group, and alterations to the ethanol backbone. The presence and position of the fluorine atom on the phenyl ring are known to significantly influence the electronic properties and metabolic stability of the molecule. nih.gov
In broader studies of phenethylamine derivatives, the nature and position of substituents on the phenyl ring have been shown to be critical for affinity and selectivity towards various receptors, such as the serotonin 5-HT2A receptor. biomolther.orgplos.org For instance, the addition of alkyl or halogen groups at the para position of the phenyl ring can positively influence binding affinity. biomolther.org Furthermore, constraining the conformation of the ethylamine (B1201723) side chain through cyclization has been explored to understand the bioactive conformation. plos.org
Theoretical docking studies on related ligands have shown that interactions with specific amino acid residues, such as aspartate and serine, in the binding pockets of receptors are crucial for activity. plos.org The amino group typically acts as a hydrogen bond donor, while the hydroxyl group can also participate in hydrogen bonding interactions. The aromatic ring often engages in π-π stacking or hydrophobic interactions.
A hypothetical SAR exploration of this compound analogs could involve the synthesis and in vitro evaluation of compounds with varied substituents on the phenyl ring (e.g., chloro, bromo, cyano, trifluoromethyl) and different N-substituents on the amino group (e.g., methyl, ethyl, tert-butyl). nih.gov Such studies would be instrumental in elucidating the specific structural requirements for a desired biological activity.
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Analogs Based on Related Compounds
| Modification Site | Structural Change | Expected Impact on Activity (based on related compounds) | Reference |
| Phenyl Ring | Introduction of additional electron-withdrawing groups (e.g., Cl, CN, CF3) | Potential for increased potency and altered selectivity. The combination and position of halogens can significantly affect activity. | nih.gov |
| Introduction of electron-donating groups (e.g., CH3, OCH3) | May decrease or alter the spectrum of activity. | nih.gov | |
| Amino Group | N-alkylation (e.g., methyl, ethyl, tert-butyl) | Can influence selectivity for different receptor subtypes. Bulkier substituents may increase or decrease affinity depending on the target. | nih.gov |
| Acylation | Generally leads to a significant change in properties, potentially converting an agonist to an antagonist or altering the mode of action. | academie-sciences.fr | |
| Ethanol Backbone | Stereochemistry at the chiral centers | Enantiomers often exhibit different biological activities and potencies. | beilstein-journals.org |
| Modification of the hydroxyl group (e.g., etherification, esterification) | Can affect bioavailability and duration of action. | biomolther.org |
Exploratory Applications in Material Science Research (Derivative-Focused)
The bifunctional nature of this compound, possessing both a reactive amino group and a hydroxyl group, makes it an interesting, though not yet widely explored, building block for the synthesis of novel functional materials. Its derivatives have theoretical potential in the fields of liquid crystals, organic light-emitting diodes (OLEDs), and polymer chemistry.
Development of Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)
Liquid Crystals:
Derivatives of this compound, particularly those transformed into Schiff bases, could exhibit liquid crystalline properties. Schiff bases (imines) are commonly used as linking groups in the rigid cores of liquid crystal molecules. researchgate.netkoyauniversity.orgnanobioletters.com The reaction of the primary amino group of this compound with an aromatic aldehyde would result in a Schiff base derivative. The presence of the fluorophenyl group could enhance the molecular polarizability and introduce favorable dipole-dipole interactions, which are crucial for the formation of mesophases. researchgate.networktribe.com
The general structure of such a liquid crystal molecule would consist of a rigid core, incorporating the fluorophenyl and the newly formed imine bond, and flexible terminal chains. The hydroxyl group of the original molecule could be esterified with a long-chain carboxylic acid to introduce the required flexible tail. The length and nature of these terminal chains play a significant role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. koyauniversity.org
Organic Light-Emitting Diodes (OLEDs):
The synthesis of novel materials for OLEDs is an active area of research, and aromatic amine derivatives are often used as hole-transporting materials. nih.gov While there is no direct research on the use of this compound derivatives in OLEDs, its structure contains elements that are of interest for this application. The fluorinated aromatic ring can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLED devices.
Derivatization of this compound could lead to the synthesis of new host or dopant materials for the emissive layer of an OLED. For instance, the amino group could be used to build larger, more conjugated systems, which are essential for electroluminescence. Theoretical analysis of aromatic nitrogen-containing ligands is a common approach to predict their potential performance as OLED materials. nih.gov
Polymer Chemistry and Functional Materials
The presence of both an amino and a hydroxyl group allows this compound to be used as a monomer in the synthesis of various polymers, such as polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties. scielo.br
For example, the amino group can react with diacid chlorides via polycondensation to form polyamides. The hydroxyl group could either be protected during this reaction or be available for subsequent modifications of the polymer, introducing specific functionalities. The incorporation of the fluorophenyl moiety into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. scielo.br
Furthermore, derivatives of this compound could be grafted onto existing polymer chains to create functional materials with tailored properties. The specific functionalities introduced by this molecule could be beneficial for applications in areas such as specialty coatings, membranes, or as a component in composites.
Future Research Trajectories and Interdisciplinary Opportunities
Advancements in Sustainable and Green Synthesis Methods
The chemical synthesis of enantiomerically pure compounds like 2-Amino-1-(4-fluorophenyl)ethanol is a cornerstone of pharmaceutical development. Future research is increasingly focused on developing environmentally benign and efficient synthetic routes.
Furthermore, the development of one-pot, multi-enzyme cascade reactions presents a promising avenue for streamlining the synthesis of complex chiral molecules. acs.orgdoi.org By combining several enzymatic steps in a single reaction vessel, it is possible to significantly reduce the number of unit operations, solvent usage, and purification steps. An analogous case can be seen in the development of a more environmentally sustainable synthesis for the drug Aprepitant, which also contains a fluorophenyl moiety, highlighting the industry's move towards greener manufacturing processes. wikipedia.org
| Synthesis Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of isolated enzymes (e.g., transaminases, reductases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages the strengths of both catalysis types for efficient transformations |
| Whole-Cell Biotransformation | Use of engineered microorganisms | No need for enzyme purification, potential for cofactor regeneration |
| Flow Chemistry | Continuous reaction processing | Enhanced safety, improved scalability, better process control |
Elucidation of Novel Biological Mechanisms and Target Identification
While the precise biological roles of this compound are still under investigation, its structural similarity to known bioactive molecules provides a fertile ground for future research. A key area of exploration is its potential interaction with adrenergic receptors. The optically active form of this compound has been associated with potential anti-diabetic and anti-obesity effects, possibly through agonism at the β3-adrenergic receptor. google.com This receptor is known to play a role in lipolysis and glucose metabolism.
Furthermore, its structural analog, phenylpropanolamine, is known to act as a norepinephrine-dopamine releasing agent. wikipedia.orgfda.gov This suggests that this compound could have neuromodulatory effects, a hypothesis that warrants further investigation through detailed pharmacological studies. The introduction of a fluorine atom can significantly enhance metabolic stability, potency, and binding affinity of a drug molecule. nih.govnih.gov Therefore, it is plausible that this compound may exhibit unique pharmacological properties compared to its non-fluorinated counterparts.
Future research will likely focus on screening this compound and its derivatives against a panel of biological targets to identify novel mechanisms of action. For instance, related heterocyclic compounds have been explored as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in cancer therapy. mdpi.com This suggests that derivatization of this compound could lead to the discovery of new therapeutic agents in oncology and other disease areas.
Integration with Advanced Spectroscopic and Computational Techniques
A deeper understanding of the structure-activity relationships of this compound and its derivatives will be greatly facilitated by the integration of advanced analytical and computational methods.
Spectroscopic Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is indispensable for the unambiguous structural elucidation of fluorinated compounds. mdpi.comanalis.com.mynih.govspectrabase.combldpharm.comchemicalbook.comresearchgate.net Mass spectrometry (MS) provides crucial information on molecular weight and fragmentation patterns, aiding in the identification of metabolites and degradation products. mdpi.comanalis.com.mynih.gov Fourier-transform infrared (FTIR) spectroscopy is also a valuable tool for characterizing the functional groups present in the molecule. analis.com.mynih.govresearchgate.net
Computational Chemistry: In silico methods are becoming increasingly powerful in drug discovery and development. Molecular docking studies can predict the binding modes and affinities of this compound and its analogs with various biological targets, such as G-protein coupled receptors and enzymes. mdpi.comnih.govfrontiersin.org Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule. analis.com.myfrontiersin.org Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological macromolecules over time, offering a more dynamic picture of the binding process. nih.govfrontiersin.org
| Technique | Application in Research of this compound |
| NMR Spectroscopy | Structural elucidation, stereochemical assignment, conformational analysis |
| Mass Spectrometry | Molecular weight determination, impurity profiling, metabolite identification |
| FTIR Spectroscopy | Functional group identification, monitoring of chemical reactions |
| Molecular Docking | Prediction of binding modes and affinities with biological targets |
| DFT Calculations | Elucidation of electronic structure, reactivity, and spectroscopic properties |
| Molecular Dynamics | Simulation of molecular motion and interactions with biological systems |
Exploration of New Chemical Transformations and Derivatizations
The chemical versatility of the amino and alcohol functional groups in this compound makes it an attractive scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities.
Future research in this area will likely explore a range of chemical transformations. For example, the amino group can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. researchgate.net The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing further avenues for structural diversification.
The synthesis of 1,4-benzodioxin (B1211060) derivatives from related amino alcohols has been reported, suggesting a pathway to novel chemical entities with potential therapeutic applications. google.com Another promising direction is the synthesis of purine-hydrazone scaffolds, which have shown potential as kinase inhibitors. mdpi.com By systematically exploring these and other derivatization strategies, it will be possible to generate libraries of new compounds for biological screening, thereby expanding the therapeutic potential of the this compound core structure.
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(4-fluorophenyl)ethanol, and what key intermediates are involved?
- Methodological Answer : A common approach involves reductive amination or azide reduction. For example, analogs like (±)-2-Amino-1-(4-methoxyphenyl)ethanol are synthesized via azide intermediates (e.g., 2-azido-1-(4-methoxyphenyl)ethanone), reduced using Staudinger conditions (triphenylphosphine) followed by hydrolysis . For the fluorophenyl variant, similar strategies may apply, with adjustments for fluorine's electron-withdrawing effects. Reduction of a ketone precursor (e.g., 2-Amino-1-(4-fluorophenyl)ethanone) using agents like sodium borohydride or catalytic hydrogenation could yield the ethanol derivative .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm backbone structure, while NMR identifies fluorine positioning .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, crucial for chiral variants .
- HPLC : Assesses purity (>95% threshold recommended for biological assays) .
Q. What preliminary biological activities have been reported for fluorophenyl ethanol derivatives?
- Methodological Answer : Fluorophenyl-containing analogs exhibit varied bioactivity. For example, imidazolopiperazine derivatives with 4-fluorophenyl groups show anti-malarial IC values ranging from 10–3360 nM in parasite assays (e.g., 3D7 and W2 strains) . Initial screening should include in vitro cytotoxicity (e.g., HEK293 cells) and target-specific assays (e.g., enzyme inhibition).
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Palladium or nickel catalysts may enhance hydrogenation efficiency for ketone intermediates .
- Biocatalysis : Enzymatic reduction (e.g., alcohol dehydrogenases) offers stereoselectivity and milder conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve azide stability during Staudinger reactions .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC to rule out impurities (e.g., 2-Amino-1-(4-fluorophenyl)ethanone.HCl byproducts) .
- Assay Reproducibility : Replicate under standardized conditions (e.g., fixed pH, temperature).
- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or batch effects .
Q. What computational strategies predict the structure-activity relationship (SAR) of fluorophenyl ethanol derivatives?
- Methodological Answer :
- QSAR Models : Train artificial neural networks (ANN) on IC datasets to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., malaria PfATP4 protease) .
Q. What environmental safety protocols are recommended for handling this compound?
- Methodological Answer :
- Biodegradation Studies : Follow OECD 301 guidelines to assess aerobic degradation in soil/water.
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae (OECD 202/201).
- Waste Management : Incinerate at >800°C with alkali scrubbers to prevent fluorinated byproduct release .
Methodological Notes
- Stereochemistry : Chiral resolution (e.g., via chiral HPLC or enzymatic kinetic resolution) is critical for enantiopure synthesis, as seen in (R)- and (S)-chloro-fluorophenyl ethanol derivatives .
- Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to avoid misassignment .
- Advanced SAR : Introduce substituents (e.g., methyl, methoxy) at the phenyl ring to systematically study electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
